molecular formula C8H10BrNO2S B8732411 Ethyl 2-amino-5-bromo-4-methylthiophene-3-carboxylate

Ethyl 2-amino-5-bromo-4-methylthiophene-3-carboxylate

Cat. No. B8732411
M. Wt: 264.14 g/mol
InChI Key: LHRQXEILDFSLNK-UHFFFAOYSA-N
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Patent
US09221787B2

Procedure details

N-Bromosuccinimide (1.78 g) was added portion-wise to a solution of ethyl 2-amino-4-methylthiophene-3-carboxylate (1.71 g) in chloroform (25 ml) at 0° C. After 1 hour, the mixture was diluted with chloroform (20 ml) and washed with a mixture of brine and saturated aqueous sodium hydrogen carbonate (100 ml, 1:1). The organic phase was dried (MgSO4) and filtered. The filtrate was evaporated to dryness and the residue was purified by chromatography on silica, eluting with a mixture of ethyl acetate and cyclohexane (0-20%) to give ethyl 2-amino-5-bromo-4-methylthiophene-3-carboxylate (1.32 g) as a bright yellow solid.
Quantity
1.78 g
Type
reactant
Reaction Step One
Quantity
1.71 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1]N1C(=O)CCC1=O.[NH2:9][C:10]1[S:11][CH:12]=[C:13]([CH3:20])[C:14]=1[C:15]([O:17][CH2:18][CH3:19])=[O:16]>C(Cl)(Cl)Cl>[NH2:9][C:10]1[S:11][C:12]([Br:1])=[C:13]([CH3:20])[C:14]=1[C:15]([O:17][CH2:18][CH3:19])=[O:16]

Inputs

Step One
Name
Quantity
1.78 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
1.71 g
Type
reactant
Smiles
NC=1SC=C(C1C(=O)OCC)C
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with a mixture of brine and saturated aqueous sodium hydrogen carbonate (100 ml, 1:1)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the residue was purified by chromatography on silica
WASH
Type
WASH
Details
eluting with a mixture of ethyl acetate and cyclohexane (0-20%)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC=1SC(=C(C1C(=O)OCC)C)Br
Measurements
Type Value Analysis
AMOUNT: MASS 1.32 g
YIELD: CALCULATEDPERCENTYIELD 54.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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